molecular formula C8H8ClNO3 B1407565 Methyl 2-chloro-5-methoxynicotinate CAS No. 1256791-15-7

Methyl 2-chloro-5-methoxynicotinate

Cat. No.: B1407565
CAS No.: 1256791-15-7
M. Wt: 201.61 g/mol
InChI Key: JYKTUKSGCDNJPO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid and features a chloro and methoxy group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-methoxynicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-methoxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions typically occur under mild to moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinates.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Methyl 2-chloro-5-methoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-methoxynicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors to modulate their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-methoxynicotinate: Similar structure but with different substitution pattern.

    Methyl 2-chloro-5-methylnicotinate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2-chloro-4-methoxynicotinate: Similar structure but with different substitution pattern.

Uniqueness

Methyl 2-chloro-5-methoxynicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2-chloro-5-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)7(9)10-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKTUKSGCDNJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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